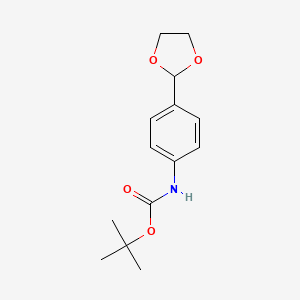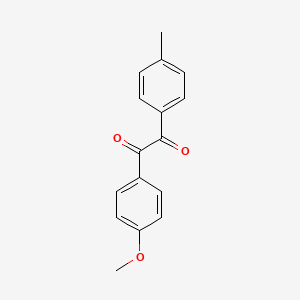
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H16BrNO2. It is known for its applications in various fields such as synthetic organic chemistry, medicinal chemistry, and biotechnology. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is a key intermediate in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals, dyes, and pesticides.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-hydroxybenzoate
- Ethyl 3-bromo-4-methoxybenzoate
- Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
Uniqueness
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the bromine atom and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
1131594-39-2 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
HWVOEBLQHQLVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)



